Ethanol, 2-((2-((4-butylphenyl)amino)-9H-purin-9-yl)methoxy)-
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Overview
Description
Ethanol, 2-((2-((4-butylphenyl)amino)-9H-purin-9-yl)methoxy)- is a complex organic compound that features a purine base linked to an ethanol moiety through a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-((2-((4-butylphenyl)amino)-9H-purin-9-yl)methoxy)- typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated purine under palladium catalysis . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-((2-((4-butylphenyl)amino)-9H-purin-9-yl)methoxy)- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the purine base, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
Ethanol, 2-((2-((4-butylphenyl)amino)-9H-purin-9-yl)methoxy)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-viral activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of Ethanol, 2-((2-((4-butylphenyl)amino)-9H-purin-9-yl)methoxy)- involves its interaction with specific molecular targets. The purine base can interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. Additionally, the compound may interact with enzymes involved in metabolic pathways, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with similar structural features.
Caffeine: A methylxanthine derivative that shares the purine base structure.
Theophylline: Another methylxanthine with bronchodilator properties.
Uniqueness
Ethanol, 2-((2-((4-butylphenyl)amino)-9H-purin-9-yl)methoxy)- is unique due to the presence of the butylphenyl group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This structural feature may also influence its binding affinity to molecular targets, distinguishing it from other purine derivatives.
Properties
CAS No. |
104715-83-5 |
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Molecular Formula |
C18H23N5O2 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-[[2-(4-butylanilino)purin-9-yl]methoxy]ethanol |
InChI |
InChI=1S/C18H23N5O2/c1-2-3-4-14-5-7-15(8-6-14)21-18-19-11-16-17(22-18)23(12-20-16)13-25-10-9-24/h5-8,11-12,24H,2-4,9-10,13H2,1H3,(H,19,21,22) |
InChI Key |
QMABODYKRJKKHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC2=NC=C3C(=N2)N(C=N3)COCCO |
Origin of Product |
United States |
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